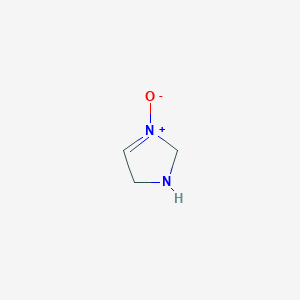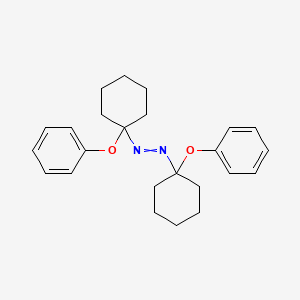
Bis(1-phenoxycyclohexyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-phenoxycyclohexyl)diazene is an organic compound with the molecular formula C18H24N2O2 It belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-phenoxycyclohexyl)diazene typically involves the reaction of 1-phenoxycyclohexylamine with a suitable diazotizing agent. One common method is the diazotization of 1-phenoxycyclohexylamine using sodium nitrite in the presence of hydrochloric acid, followed by coupling with another molecule of 1-phenoxycyclohexylamine. The reaction is usually carried out at low temperatures to ensure the stability of the diazene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-phenoxycyclohexyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of this compound can yield hydrazine derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted phenoxy groups.
Aplicaciones Científicas De Investigación
Bis(1-phenoxycyclohexyl)diazene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of bis(1-phenoxycyclohexyl)diazene involves its interaction with molecular targets through its diazene moiety. The nitrogen-nitrogen double bond can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the chemical environment.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: Another diazene compound with similar structural features but different substituents.
Diphenyldiazene: A simpler diazene compound with phenyl groups instead of phenoxycyclohexyl groups.
Uniqueness
Bis(1-phenoxycyclohexyl)diazene is unique due to the presence of the phenoxycyclohexyl groups, which impart distinct chemical properties and reactivity compared to other diazene compounds. These groups can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for specific applications.
Propiedades
Número CAS |
65882-54-4 |
|---|---|
Fórmula molecular |
C24H30N2O2 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
bis(1-phenoxycyclohexyl)diazene |
InChI |
InChI=1S/C24H30N2O2/c1-5-13-21(14-6-1)27-23(17-9-3-10-18-23)25-26-24(19-11-4-12-20-24)28-22-15-7-2-8-16-22/h1-2,5-8,13-16H,3-4,9-12,17-20H2 |
Clave InChI |
GRYYYDSMGSBZNR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(N=NC2(CCCCC2)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


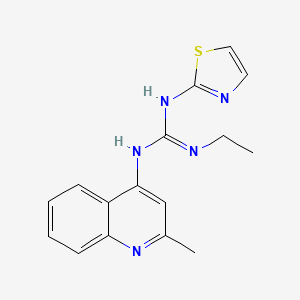
![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)

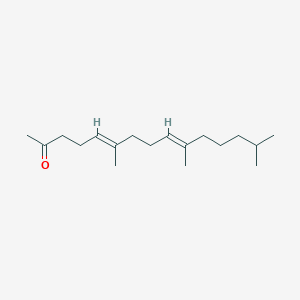

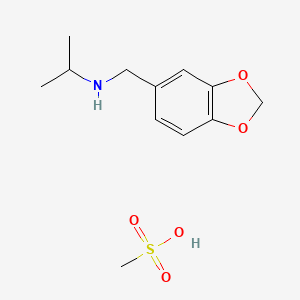
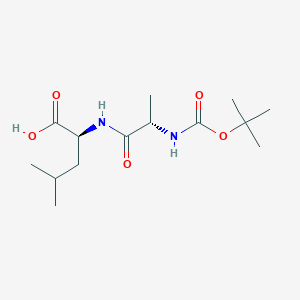


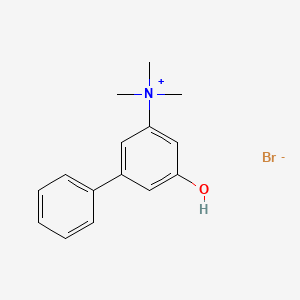
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
